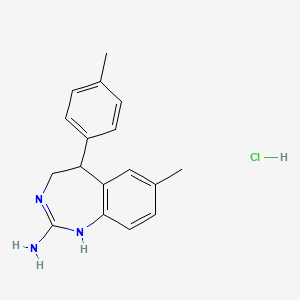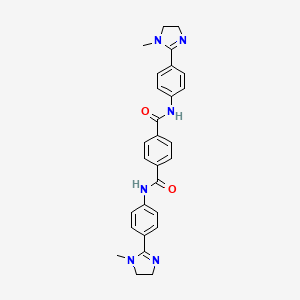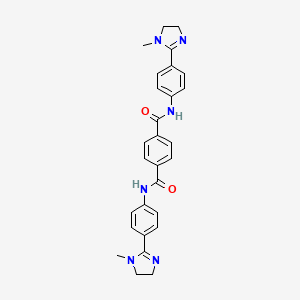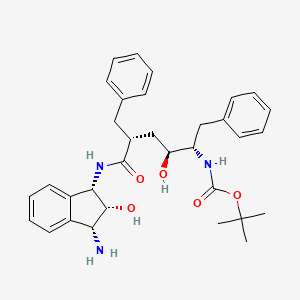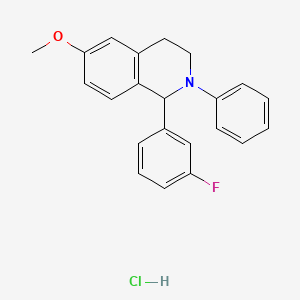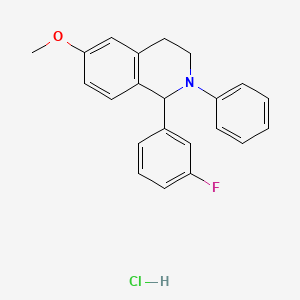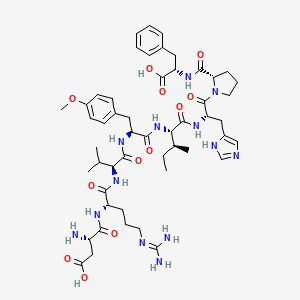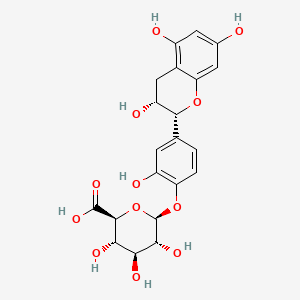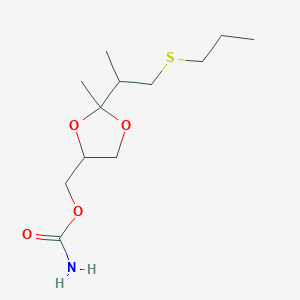
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is an organic compound with a complex structure It is characterized by the presence of a dioxolane ring, a carbamoyloxymethylene group, and a propylthioethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane typically involves multiple steps. One common method includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Propylthioethyl Group: This step involves the alkylation of the dioxolane ring with a propylthioethyl halide under basic conditions.
Addition of the Carbamoyloxymethylene Group: The final step involves the reaction of the intermediate compound with a carbamoyloxymethylene reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyloxymethylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-1,3-dioxolane-4-methanol
- 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-1,3-dioxolane-4-carboxylic acid
Uniqueness
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is unique due to the presence of the carbamoyloxymethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
138474-85-8 |
|---|---|
Molecular Formula |
C12H23NO4S |
Molecular Weight |
277.38 g/mol |
IUPAC Name |
[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl carbamate |
InChI |
InChI=1S/C12H23NO4S/c1-4-5-18-8-9(2)12(3)16-7-10(17-12)6-15-11(13)14/h9-10H,4-8H2,1-3H3,(H2,13,14) |
InChI Key |
ONIUDIODTAKSCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(C)C1(OCC(O1)COC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



